molecular formula C6H5Cl3N2O B1396335 Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- CAS No. 1306739-49-0

Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)-

Cat. No.: B1396335
CAS No.: 1306739-49-0
M. Wt: 227.5 g/mol
InChI Key: NBYGDRQSWHZFKV-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms attached to a central carbon, which is also bonded to a 1-methylpyrazol-4-yl group

Scientific Research Applications

Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- typically involves the reaction of 1-methylpyrazole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

  • Dissolve 1-methylpyrazole in an appropriate solvent such as dichloromethane.
  • Add trichloroacetyl chloride dropwise to the solution while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- involves its reactivity towards nucleophiles and reducing agents. The compound’s electron-deficient carbon center makes it susceptible to nucleophilic attack, leading to various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)- is unique due to its specific substitution pattern and the presence of the 1-methylpyrazol-4-yl group. This structural feature imparts distinct reactivity and properties compared to other trichloroethanones, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,2,2-trichloro-1-(1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYGDRQSWHZFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206813
Record name Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-49-0
Record name Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trichloro-1-(1-methyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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